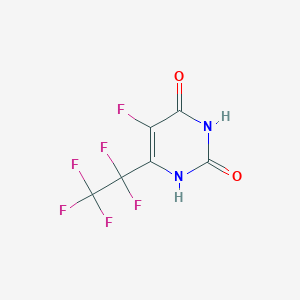
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, which are significant in various biological processes and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a fluorinating agent under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with pentafluoroethyl lithium in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
6-Fluoropyrimidine: A simpler fluorinated pyrimidine with different biological activities.
Pentafluoropyridine: A fluorinated pyridine with applications in material science.
Uniqueness
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and pentafluoroethyl groups, which impart distinct electronic and steric properties. These features can enhance its stability, reactivity, and biological activity compared to other fluorinated pyrimidines.
Properties
CAS No. |
885-05-2 |
|---|---|
Molecular Formula |
C6H2F6N2O2 |
Molecular Weight |
248.08 g/mol |
IUPAC Name |
5-fluoro-6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H2F6N2O2/c7-1-2(5(8,9)6(10,11)12)13-4(16)14-3(1)15/h(H2,13,14,15,16) |
InChI Key |
OBUMIVDXVIZEQD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


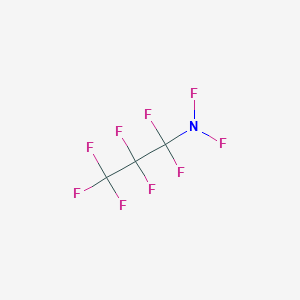
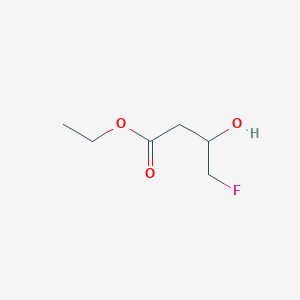
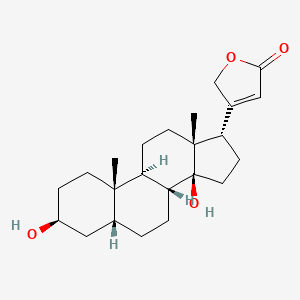
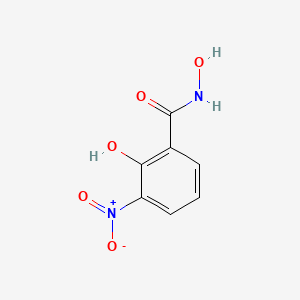
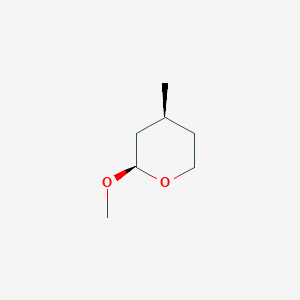
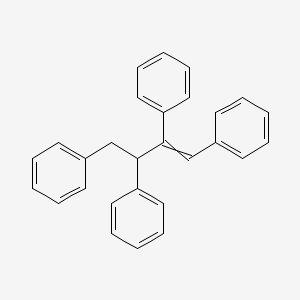
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
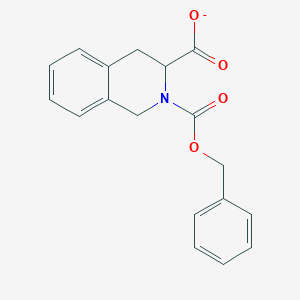
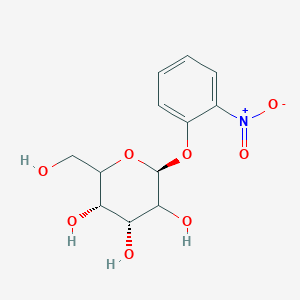
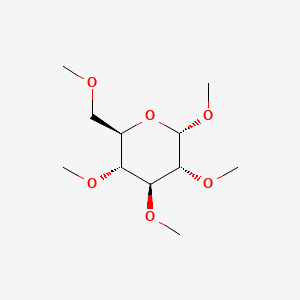
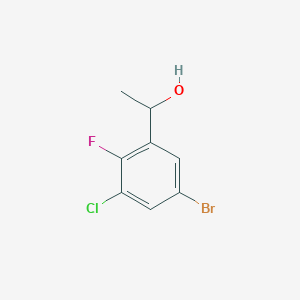
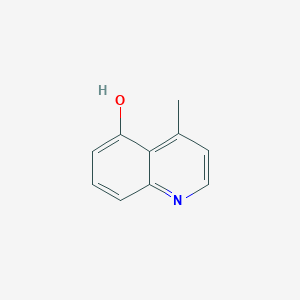
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

